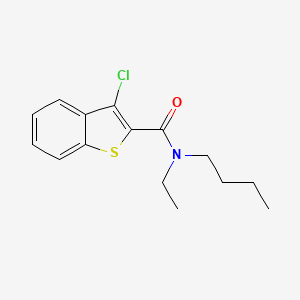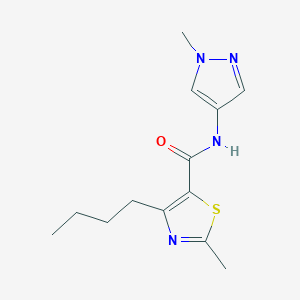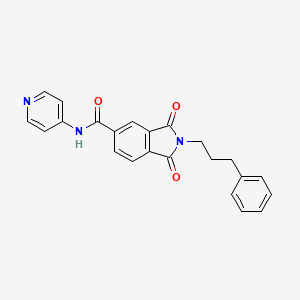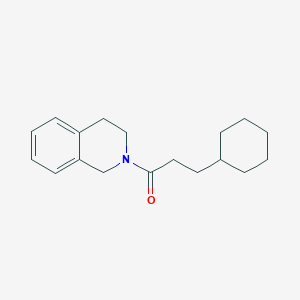![molecular formula C22H20N2O4S B11028140 3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11028140.png)
3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] is a complex organic compound featuring a pyrrolidine-2,5-dione core structure, which is a five-membered lactam ring. This compound is characterized by the presence of a sulfanediyl (sulfur) bridge linking two pyrrolidine-2,5-dione units, each substituted with a 4-methylphenyl group. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] typically involves the following steps:
Formation of Pyrrolidine-2,5-dione Core: The initial step involves the synthesis of the pyrrolidine-2,5-dione core. This can be achieved through the cyclization of appropriate amino acid derivatives or through the reaction of maleic anhydride with amines.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, using 4-methylbenzoyl chloride or 4-methylbenzyl chloride, respectively.
Formation of Sulfanediyl Bridge: The final step involves the coupling of two pyrrolidine-2,5-dione units via a sulfanediyl bridge. This can be achieved through the reaction of the pyrrolidine-2,5-dione units with sulfur dichloride (SCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] would involve scaling up the above synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione units can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions, or sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione units.
Substitution: Various substituted aromatic derivatives, depending on the specific electrophilic reagent used.
Scientific Research Applications
3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Investigated for its potential as a bioactive compound. The pyrrolidine-2,5-dione core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfanediyl bridge and the pyrrolidine-2,5-dione core can influence its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: The core structure of the compound, known for its biological activity.
Sulfanediyl-bridged compounds: Other compounds featuring a sulfur bridge, which can exhibit similar chemical reactivity.
4-Methylphenyl derivatives: Compounds with a 4-methylphenyl group, which can influence the compound’s properties and reactivity.
Uniqueness
3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] is unique due to the combination of its structural features. The presence of both the sulfanediyl bridge and the 4-methylphenyl-substituted pyrrolidine-2,5-dione units imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview highlights the significance of 3,3’-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione] in scientific research and its potential applications across different fields
Properties
Molecular Formula |
C22H20N2O4S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20N2O4S/c1-13-3-7-15(8-4-13)23-19(25)11-17(21(23)27)29-18-12-20(26)24(22(18)28)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |
InChI Key |
XYDVVBNVWREMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028064.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11028088.png)
![3-methoxy-N-{[4-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11028095.png)


![N-((1E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-2-(2-thienyl)acetamide](/img/structure/B11028120.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028126.png)

![Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11028135.png)
![(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine](/img/structure/B11028137.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate](/img/structure/B11028143.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028146.png)
![4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11028151.png)
